1-Iodopropane--d5
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Overview
Description
1-Iodopropane–d5, also known as deuterated 1-iodopropane, is a chemical compound with the molecular formula C3H7I. It is a colorless, flammable liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of an iodine atom attached to the first carbon of a three-carbon propane chain, with deuterium atoms replacing the hydrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodopropane–d5 can be synthesized through the reaction of deuterated propanol with iodine and red phosphorus. The reaction typically involves heating the deuterated propanol with iodine and red phosphorus to produce 1-iodopropane–d5.
Industrial Production Methods: In industrial settings, 1-iodopropane–d5 is produced by the iodination of deuterated propane. This process involves the reaction of deuterated propane with iodine in the presence of a catalyst, such as red phosphorus, under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Iodopropane–d5 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by another nucleophile.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Reduction Reactions: It can be reduced to form deuterated propane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in an aqueous or alcoholic medium.
Elimination Reactions: Reagents such as potassium tert-butoxide or sodium ethoxide are used, often in an alcoholic solvent.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products:
Substitution Reactions: The major products are deuterated alkanes or other substituted compounds.
Elimination Reactions: The major product is deuterated propene.
Reduction Reactions: The major product is deuterated propane.
Scientific Research Applications
1-Iodopropane–d5 is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other deuterated compounds.
Biology: It is used in studies involving deuterium-labeled compounds to trace metabolic pathways and reaction mechanisms.
Medicine: It is used in the development of deuterium-labeled drugs for pharmacokinetic studies.
Industry: It is used in the production of deuterated solvents and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-iodopropane–d5 involves the interaction of the iodine atom with various nucleophiles or bases. In nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, forming a new chemical bond. In elimination reactions, the iodine atom is removed along with a hydrogen atom, resulting in the formation of a double bond. The deuterium atoms in the compound can also participate in these reactions, providing valuable information in mechanistic studies.
Comparison with Similar Compounds
1-Iodopropane: The non-deuterated version of 1-iodopropane–d5, with hydrogen atoms instead of deuterium.
2-Iodopropane: An isomer of 1-iodopropane with the iodine atom attached to the second carbon of the propane chain.
1-Bromopropane: A similar compound with a bromine atom instead of iodine.
Uniqueness: 1-Iodopropane–d5 is unique due to the presence of deuterium atoms, which makes it valuable for studies involving isotopic labeling. The deuterium atoms provide distinct spectroscopic signatures, allowing researchers to trace reaction pathways and study reaction mechanisms in detail.
Properties
CAS No. |
1219794-94-1 |
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Molecular Formula |
C3H2D5I |
Molecular Weight |
175.0229589 |
Synonyms |
1-Iodopropane--d5 |
Origin of Product |
United States |
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